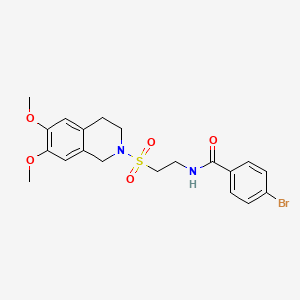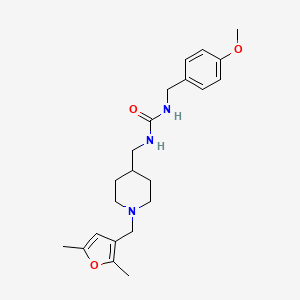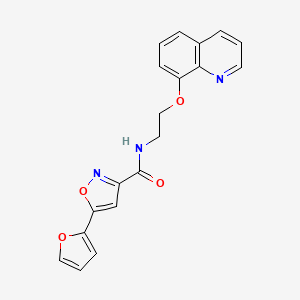
5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and phenyl rings, the methoxy group, and the carboxylic acid group. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the aromatic rings, the electron-donating methoxy group, and the electron-withdrawing carboxylic acid group. The pyrrole ring, being an aromatic system, would be expected to undergo electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could allow for hydrogen bonding, potentially making the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .
科学的研究の応用
Synthesis and Analgesic Activity
The synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, including derivatives structurally related to "5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid," has been extensively studied for their analgesic and antiinflammatory activities. Notably, compounds such as 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and the corresponding p-methoxy compound have shown promising results in preclinical models, exhibiting high potency in the mouse phenylquinone writhing assay and minimal gastrointestinal erosion upon chronic administration in rats. These findings highlight the therapeutic potential of these compounds as analgesic agents, with ongoing quantitative structure-activity relationship (QSAR) studies to further elucidate their pharmacological profiles (Muchowski et al., 1985).
Anti-inflammatory Properties
Further research into the anti-inflammatory properties of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds has demonstrated their efficacy as potential anti-inflammatory agents. The 4-vinylbenzoyl compound, in particular, was predicted to be highly active in both analgesic and anti-inflammatory assays, underscoring the significance of the steric and hydrogen-bonding properties of the benzoyl substituents in mediating these effects. Such studies provide a foundation for the development of new anti-inflammatory drugs with improved efficacy and safety profiles (Muchowski et al., 1985).
Interaction with Metal Ions
The interaction of anti-inflammatory drugs, including carboxylic acid derivatives similar to "5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid," with metal ions like Zn(II), Cd(II), and Pt(II) has been the subject of investigation. These studies have revealed that such complexes can exhibit enhanced antibacterial and growth inhibitory activities compared to the parent compounds, suggesting a novel approach for enhancing the therapeutic efficacy of these molecules (Dendrinou-Samara et al., 1998).
Novel Catalytic Applications
Innovative catalytic applications have also been explored, such as the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters. This method enables the synthesis of substituted pyridines with high regioselectivity, utilizing carboxylic acids as traceless activators. This process exemplifies the potential of carboxylic acid derivatives in facilitating novel synthetic pathways and contributing to the development of new catalytic strategies (Neely & Rovis, 2014).
作用機序
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s intended for use in a material or chemical reaction, its mechanism would depend on the specific chemical or physical properties of the compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-10-4-2-3-8(5-10)11-6-9(7-13-11)12(14)15/h2-7,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMKKEYVKDHZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2674296.png)
![Benzo[d]thiazol-6-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2674297.png)

![(5-cyclopropylisoxazol-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2674300.png)
![2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2674301.png)


![4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B2674307.png)

![Ethyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2674310.png)
![11-(4-Ethoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2674311.png)


![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B2674316.png)